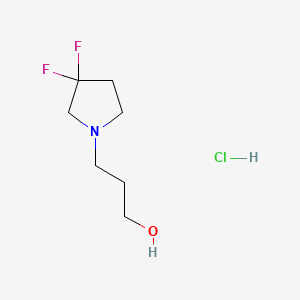
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid. This compound is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution . The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride can be achieved through various methods. One efficient route involves the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes, catalyzed by copper (I) . This method yields high enantioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar cycloaddition reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, alcohols, amines, and ketones .
Scientific Research Applications
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which regulate insulin secretion . This interaction enhances the body’s ability to manage blood glucose levels .
Comparison with Similar Compounds
3,3-Difluoropyrrolidine Hydrochloride: Shares similar structural features but lacks the hydroxypropyl group.
3,3,4-Trifluoropyrrolidine Hydrochloride: Contains an additional fluorine atom, which may alter its chemical properties and biological activity.
Uniqueness: 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride is unique due to its hydroxypropyl group, which enhances its solubility and reactivity compared to other fluorinated pyrrolidines .
Properties
Molecular Formula |
C7H14ClF2NO |
|---|---|
Molecular Weight |
201.64 g/mol |
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)2-4-10(6-7)3-1-5-11;/h11H,1-6H2;1H |
InChI Key |
OXOYQAQVHJWJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid](/img/structure/B12449948.png)
![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)
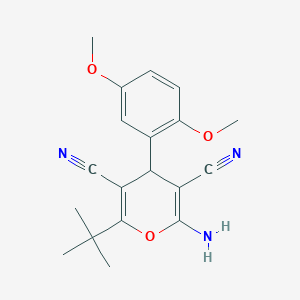
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
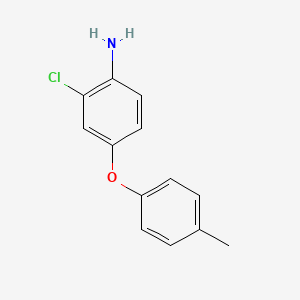
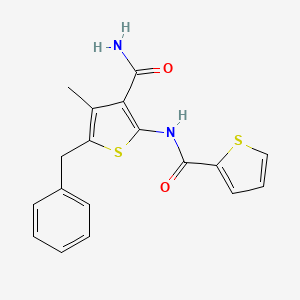
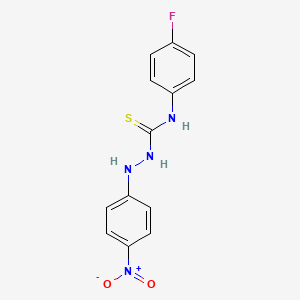
![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
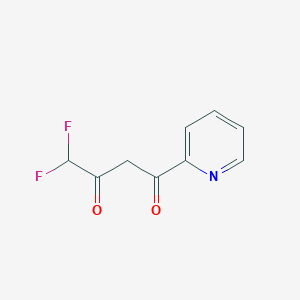
![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
